molecular formula C16H9N3O2 B7785013 2-(pyridin-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one

2-(pyridin-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one

Cat. No.: B7785013
M. Wt: 275.26 g/mol
InChI Key: FQJGPZSTFQHISY-UHFFFAOYSA-N
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Description

5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused benzopyrano and pyrimidinone ring system with a pyridinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-(3-pyridinyl)- typically involves the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in a solvent such as dimethylformamide (DMF) in the presence of a base like piperidine or triethylamine . The reaction proceeds through a series of steps including cyclization and condensation to form the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-(3-pyridinyl)- can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-(3-pyridinyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-(3-pyridinyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyrano and pyrimidinone derivatives such as:

Uniqueness

What sets 5H-1Benzopyrano[4,3-d]pyrimidin-5-one, 2-(3-pyridinyl)- apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-pyridinyl group may enhance its binding affinity to certain biological targets or alter its physicochemical properties, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-pyridin-3-ylchromeno[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2/c20-16-12-9-18-15(10-4-3-7-17-8-10)19-14(12)11-5-1-2-6-13(11)21-16/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJGPZSTFQHISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3C(=O)O2)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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